3'-Bromo-4',5'-difluoroacetophenone
Description
3'-Bromo-4',5'-difluoroacetophenone is a halogenated aromatic ketone featuring a bromine atom at the 3' position and fluorine atoms at the 4' and 5' positions on the benzene ring. Based on similar compounds (e.g., 5′-Bromo-2′,4′-difluoroacetophenone, CAS 864773-64-8), the molecular formula is inferred as C₈H₅BrF₂O, with a molecular weight of ~235.02 g/mol . This compound likely serves as a key intermediate in pharmaceutical and organic synthesis due to the electron-withdrawing effects of bromine and fluorine, which enhance reactivity in cross-coupling reactions and electrophilic substitutions.
Properties
IUPAC Name |
1-(3-bromo-4,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSAYYJRGMXVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3’-Bromo-4’,5’-difluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the aromatic ring . Industrial production methods may involve more scalable and efficient processes, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3’-Bromo-4’,5’-difluoroacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Bromo-4’,5’-difluoroacetophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential drug candidates and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’,5’-difluoroacetophenone involves its interaction with molecular targets and pathways in chemical reactions. The bromine and fluorine atoms on the aromatic ring influence the reactivity and selectivity of the compound in various reactions . The carbonyl group in the acetophenone moiety can participate in nucleophilic addition and other reactions, contributing to the overall reactivity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The substitution pattern of halogens (Br, F) significantly influences the electronic, steric, and physicochemical properties of acetophenone derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Comparison
Key Observations :
- Steric Hindrance: Bromine at the 3' position may create steric hindrance in meta-substituted reactions, contrasting with ortho-substituted analogs like 2-Bromo-4'-fluoroacetophenone .
- Melting Points: Fluorine’s electronegativity enhances intermolecular dipole interactions, but the lack of data for the target compound necessitates extrapolation from analogs. For instance, 2-Bromo-4'-fluoroacetophenone melts at 48–50°C, while difluoro derivatives (e.g., 5′-Bromo-2′,4′-difluoroacetophenone) may exhibit higher melting points due to increased polarity .
Reactivity in Cross-Coupling Reactions
- This compound: The bromine atom at 3' is primed for Suzuki or Ullmann couplings, while fluorines at 4' and 5' act as directing groups for further functionalization. This contrasts with 2-Bromo-4'-fluoroacetophenone, where bromine’s ortho position may limit coupling efficiency .
- 5′-Bromo-2′,4′-difluoroacetophenone: The 2',4'-difluoro substitution directs electrophiles to the 6' position, showcasing positional isomer effects on regioselectivity .
Use in Pharmaceutical Intermediates
- highlights bromo-fluoroacetophenones as precursors to bioactive molecules (e.g., 3'-Aminomethyl-5'-bromo-4'-hydroxyacetophenone oxime with anti-inflammatory properties). The target compound’s difluoro substitution could enhance metabolic stability in drug candidates .
- 3'-Bromo-4'-fluoroacetophenone (CAS 1007-15-4) is listed in commercial catalogs (e.g., TCI Chemicals) as a building block for agrochemicals and dyes, suggesting similar applications for the difluoro analog .
Biological Activity
3'-Bromo-4',5'-difluoroacetophenone (CAS Number: 1805420-44-3) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H6BrF2O
- Molecular Weight : 251.04 g/mol
- Functional Groups : The compound contains a bromo substituent and two fluorine atoms attached to the acetophenone moiety, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogens (bromine and fluorine) enhances lipophilicity, potentially improving membrane permeability and receptor affinity. This can lead to modulation of signaling pathways involved in various cellular processes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Interaction with Receptors : The compound may act as an antagonist or agonist at specific receptors, influencing cellular responses.
Antimicrobial Activity
One study evaluated the antimicrobial properties of various acetophenone derivatives, including this compound. The results indicated significant inhibitory effects against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Recent research has investigated the anticancer potential of halogenated acetophenones. In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways.
Case Studies
- Cytotoxicity Assay : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound induced G1 phase cell cycle arrest, suggesting a mechanism that prevents cancer cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
